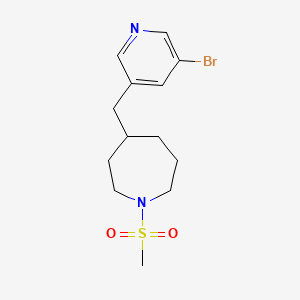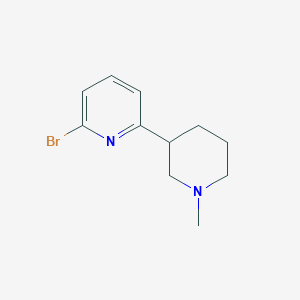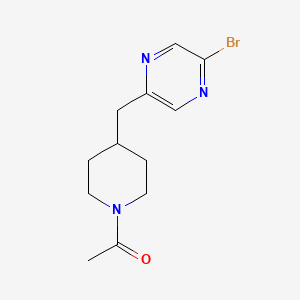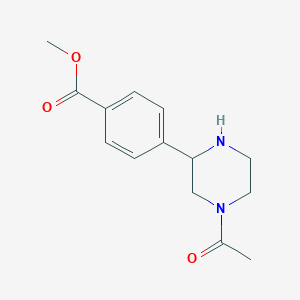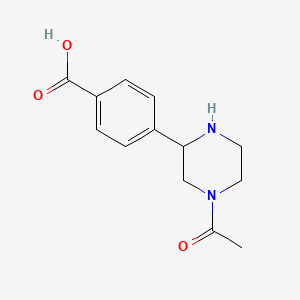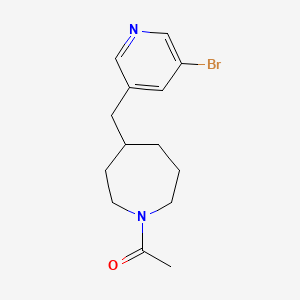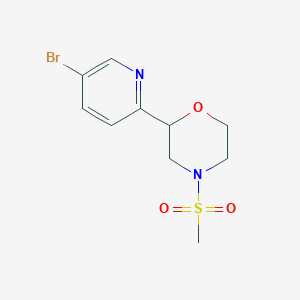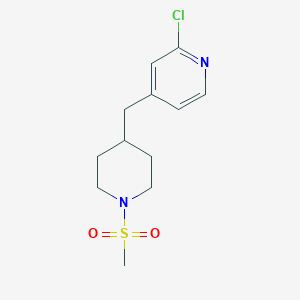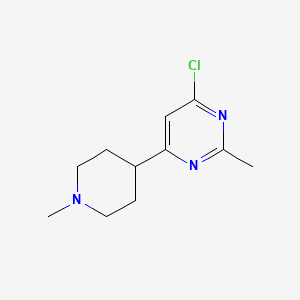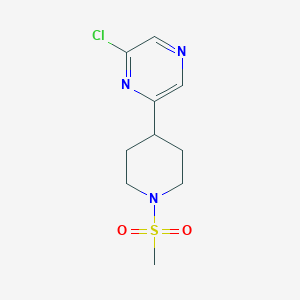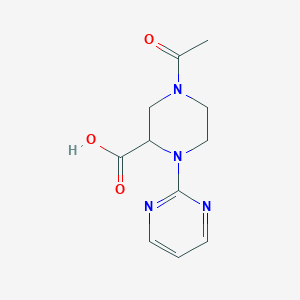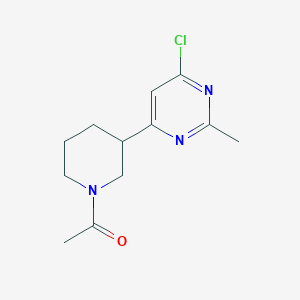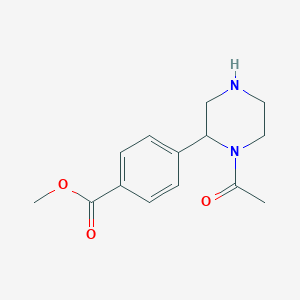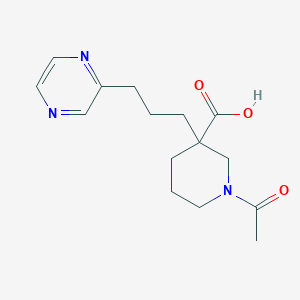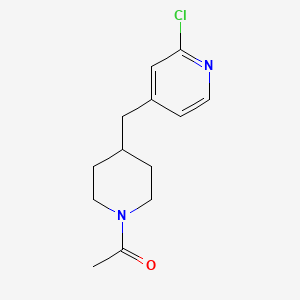
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which include compounds like 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone, has been a subject of research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Properties : The chemical 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone and its derivatives have been synthesized using microwave irradiation, showing promising antibacterial activity. This synthesis method enhances the efficiency and yield of the compounds, which are then tested for their ability to inhibit bacterial growth (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization and Cytotoxic Studies
- Spectroscopic Analysis and Cytotoxicity : Another study focused on the synthesis of a compound closely related to 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone, including its spectroscopic characterization and cytotoxic studies. The compound's stability and structure were analyzed using various techniques, and its potential for biological applications was assessed through cytotoxicity evaluations (Govindhan et al., 2017).
Theoretical Studies on Molecular Structure
- Molecular Structure and Vibration Analysis : A theoretical study has been conducted on a similar compound to understand its geometry and vibration characteristics. The research utilized spectroscopic data and computational methods to provide insights into the molecular structure, which is crucial for understanding the compound's chemical properties and potential applications (Song et al., 2008).
Synthesis and Characterization of Complexes for Catalysis
- Catalytic Behavior in Ethylene Reactivity : Research has also been done on the synthesis of compounds related to 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone for use in catalyzing ethylene reactivity. These compounds were synthesized and characterized, showing potential as catalysts in polymerization processes (Sun et al., 2007).
Synthesis and Bioactivity Studies
- Novel Compound Synthesis and Bioactivity : Another study synthesized a novel compound using 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, which showed inhibitory activities against fungi. This highlights the potential of these compounds in developing new antifungal agents (Si-jia, 2011).
Applications in Platelet Aggregation Inhibition
- Inhibitors of Blood Platelet Aggregation : A related compound was found to inhibit ADP-induced aggregation of blood platelets, suggesting potential medical applications in the treatment of conditions related to platelet aggregation (Grisar et al., 1976).
Orientations Futures
The future directions for research on 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone and similar compounds could involve the development of more efficient synthesis methods, further exploration of their mechanisms of action, and comprehensive safety and hazard assessments. These compounds could potentially play a significant role in the pharmaceutical industry .
Propriétés
IUPAC Name |
1-[4-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-3-11(4-7-16)8-12-2-5-15-13(14)9-12/h2,5,9,11H,3-4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANGECMGDLMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



